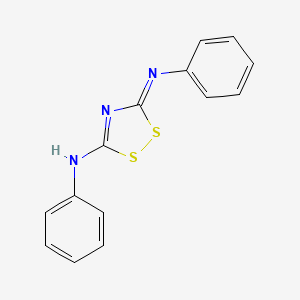

N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine

Description

Properties

CAS No. |

57633-33-7 |

|---|---|

Molecular Formula |

C14H11N3S2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N-phenyl-5-phenylimino-1,2,4-dithiazol-3-amine |

InChI |

InChI=1S/C14H11N3S2/c1-3-7-11(8-4-1)15-13-17-14(19-18-13)16-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |

InChI Key |

QYONIVOJUDNNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)SS2 |

Origin of Product |

United States |

Preparation Methods

Preparation via Thiourea and Phenyl Isothiocyanate Condensation

One established method involves the reaction of thiourea with phenyl isothiocyanate under basic conditions, followed by acidification and extraction to isolate the target compound.

Procedure : Thiourea (5 mmol) is dissolved in acetonitrile (20 mL), to which 50% w/v sodium hydroxide (10 mmol) and phenyl isothiocyanate (10 mmol) are added. The mixture is stirred at 323 K for 4 hours. Subsequently, 5 M hydrochloric acid (20 mmol) is added, and stirring continues for 1 hour. The product is extracted with chloroform (200 mL) and crystallized from dichloromethane/acetonitrile (1:1 v/v) over several weeks to yield yellow prisms.

Yield and Properties : The yield is approximately 51%, with a melting point of 492–493 K. The product purity and structure are confirmed by ^1H NMR and crystallographic data.

Significance : This method provides a straightforward route to the dithiazole core with phenyl substituents, leveraging the nucleophilic addition of thiourea to isothiocyanate and subsequent ring closure under acidic conditions.

Synthesis via Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel Salt) with Aminoarenes

Another synthetic approach utilizes the Appel salt as a key intermediate to form dithiazolylidene derivatives, which can be further transformed into the target compound.

General Reaction : 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt) is reacted with aniline or substituted aminoarenes in dichloromethane at room temperature. After 1 hour, a base (e.g., diethylamine) is added dropwise, and the mixture is stirred for an additional 2 hours. The product is purified by silica gel chromatography.

Mechanism : The aminoarene attacks the electrophilic dithiazolium salt, forming an intermediate dithiazolylidene amine. Subsequent base treatment facilitates ring transformations leading to the formation of the dithiazole ring with phenylimino substitution.

Yields : This method typically affords moderate to good yields depending on the aminoarene used and reaction conditions.

One-Pot Two-Step Synthesis via Disulfide Intermediate Formation and Acid Cyclization

A more advanced and efficient method involves a one-pot procedure starting from dithiazolylidene amines, proceeding through a disulfide intermediate, and culminating in acid-induced cyclization.

Step 1: Disulfide Intermediate Formation

The dithiazolylidene amine (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1,3-dimethyl-1H-pyrazol-5-amine) is treated with diethylamine (3 equivalents) and Hünig’s base (1 equivalent) in acetonitrile at ~20 °C for 25 minutes.

This yields a disulfide intermediate in high yield (~89%).

Step 2: Acid Cyclization

Concentrated sulfuric acid (5 equivalents) is added to the reaction mixture, stirred for 5 minutes, and then the product is isolated by chromatography.

The cyclization affords the desired 1,2,4-dithiazine derivative in yields ranging from 74% to 85%.

Advantages : This method allows for the isolation of intermediates, fine control over reaction steps, and improved yields. It also enables the synthesis of fused dithiazine systems, which are structurally related to the target compound.

Oxidative Coupling Using Periodic Acid

A patented method describes the oxidative coupling of phenothiazines with aromatic amines in methanol using periodic acid as an oxidant to form substituted 3-(phenylimino)-3H-phenothiazines, which are structurally related to dithiazole derivatives.

Procedure : Phenothiazine and an aromatic amine (both 5 mmol) are dissolved in methanol at ambient temperature. Periodic acid (30 mmol) dissolved in water is added in one portion. The mixture is stirred for 20 minutes, and the precipitated product is filtered, washed with sodium thiosulfate solution and water, and dried.

Yield : High yields (~85%) of pure product are reported.

Relevance : Although this method targets phenothiazine derivatives, the oxidative coupling strategy may be adapted for dithiazole systems, providing a potential alternative synthetic route.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiourea + Phenyl isothiocyanate | NaOH (50% w/v), HCl, Acetonitrile, Chloroform | 5 h total | 51 | Crystallization over weeks, moderate yield |

| 2 | 4,5-Dichloro-1,2,3-dithiazolium chloride + Aminoarene | DCM, Base (e.g., diethylamine), RT | 3 h | Moderate | Silica gel chromatography purification |

| 3 | Dithiazolylidene amine intermediate | Diethylamine, Hünig’s base, H2SO4, MeCN | ~30 min | 74–85 | One-pot, two-step, high yield |

| 4 | Phenothiazine + Aromatic amine | Periodic acid, MeOH, Ambient temperature | 20 min | ~85 | Oxidative coupling, potential alternative |

Research Findings and Analytical Data

Structural Confirmation : Single-crystal X-ray diffraction studies confirm the formation of the dithiazole ring and the positioning of phenyl and phenylimino substituents.

Spectroscopic Data : ^1H NMR, ^13C NMR, and IR spectroscopy consistently support the expected structures. For example, characteristic imino proton signals and dithiazole ring vibrations are observed.

Thermal Properties : Melting points around 492–493 K indicate high thermal stability of the synthesized compound.

Reaction Optimization : The one-pot method involving disulfide intermediates shows improved yields and cleaner reactions compared to multi-step procedures, highlighting the importance of base choice and acid cyclization conditions.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of dithiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine can effectively combat Gram-positive bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic processes .

Anticancer Properties

Dithiazole derivatives have also been investigated for their potential anticancer activities. This compound has been noted for its ability to induce apoptosis in cancer cells through various pathways. This property makes it a candidate for further development as a chemotherapeutic agent .

Case Studies

| Study | Findings |

|---|---|

| Yeo et al. (2013) | Demonstrated significant cytotoxicity against cancer cells using related dithiazole compounds. |

| Ooi et al. (2015) | Identified apoptotic pathways activated by dithiazole derivatives leading to cancer cell death. |

Luminescent Materials

The unique electronic properties of this compound allow it to be utilized in the development of luminescent materials. Research indicates that the compound can form stable complexes that exhibit luminescence under UV light, making it suitable for applications in optoelectronics .

Supramolecular Chemistry

The ability of dithiazoles to form hydrogen bonds and other non-covalent interactions has led to their use in supramolecular assemblies. These structures can be engineered for specific functionalities such as sensors or drug delivery systems .

Fungicides and Plant Growth Regulators

This compound and its derivatives have been explored as potential fungicides and plant growth regulators. Their efficacy against various plant pathogens has been documented in several studies, indicating their potential role in sustainable agriculture practices .

Case Studies

| Study | Findings |

|---|---|

| Röthling et al. (1989) | Reported on the use of dithiazole compounds as effective fungicides and plant growth inhibitors. |

Mechanism of Action

The mechanism of action of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting its normal function and leading to cell death. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Dithiazole Family

Key Compounds:

N-(4-Chlorophenyl)-3-((4-methylphenyl)imino)-3H-1,2,4-dithiazol-5-amine monohydrobromide (CID 3073383) Molecular Formula: C₁₅H₁₂ClN₃S₂ Structural Features: Chlorophenyl and methylphenyl substituents enhance hydrophobicity. The hydrobromide salt improves crystallinity and solubility . Key Data:

- SMILES:

CC1=CC=C(C=C1)N=C2N=C(SS2)NC3=CC=C(C=C3)Cl - InChIKey:

GZHSTYMENGUXTC-UHFFFAOYSA-N

| Property | Target Compound | CID 3073383 | CAS 676617-02-0 |

|---|---|---|---|

| Core Heterocycle | 1,2,4-Dithiazole | 1,2,4-Dithiazole | 1,2,4-Dithiazole |

| Substituent 1 | Phenyl | 4-Methylphenyl | 4-Bromophenyl |

| Substituent 2 | Phenylimino | 4-Chlorophenyl | 4-Chlorophenyl |

| Molecular Weight (g/mol) | ~313.4 (estimated) | 342.9 | 412.7 |

| Solubility | Likely low | Enhanced via HBr | Low (halogenated) |

Comparison with 1,2,4-Triazole Derivatives

Triazoles replace sulfur atoms with nitrogen, altering electronic properties and hydrogen-bonding capacity.

Example Compound: 5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9)

- Molecular Formula : C₈H₈N₄

- Key Data :

Comparison with 1,2,4-Thiadiazole Derivatives

Thiadiazoles contain one sulfur and two nitrogen atoms, offering intermediate electronic properties between dithiazoles and triazoles.

Example Compound: N-Phenyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine (3ea)

- Molecular Formula : C₁₄H₁₃N₃S

- Key Data :

| Property | Target Compound | N-Phenyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine |

|---|---|---|

| Heteroatoms | S, S, N | S, N, N |

| Substituents | Phenylimino | p-Tolyl |

| Synthetic Method | Classical organic | Biocatalytic (metalloenzyme) |

Biological Activity

N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.

Molecular Formula: C14H11N3S2

Molecular Weight: 285.387 g/mol

CAS Number: 57633-33-7

The compound features a dithiazole ring structure, which is known for its diverse biological properties. The presence of nitrogen and sulfur atoms in the ring contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with thiourea or similar precursors under controlled conditions. Various methods have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study evaluated its efficacy using the cup-plate agar diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated notable zones of inhibition:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | S. typhi (mm) | B. subtilis (mm) |

|---|---|---|---|---|---|

| This compound | 17 | 15 | 16 | 16 | 17 |

The compound showed comparable activity to standard antibiotics such as Co-trimoxazole at a concentration of 25 μg/ml .

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. It was found to inhibit the growth of Candida albicans and Candida parapsilosis with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. The dynamic analysis indicated that the compound interacts effectively with the ergosterol biosynthesis pathway by inhibiting CYP51 .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized various derivatives of dithiazole compounds and assessed their antimicrobial properties. The findings revealed that modifications in the phenyl group significantly influenced biological activity, with certain substitutions enhancing efficacy against specific pathogens .

- In Silico Studies : Molecular docking studies have been conducted to understand the interaction of this compound with target enzymes involved in fungal metabolism. These studies suggest that the compound fits well into the active site of CYP51, indicating a potential mechanism for its antifungal action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.